molecular formula C11H19N3O3 B13542892 Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B13542892
M. Wt: 241.29 g/mol
InChI Key: QCTLUYSGAWUJMC-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate
  • Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-10(2,3)16-9(15)14-6-11(7-14)4-8(5-12)13-17-11/h4-7,12H2,1-3H3

InChI Key

QCTLUYSGAWUJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)CN

Origin of Product

United States

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